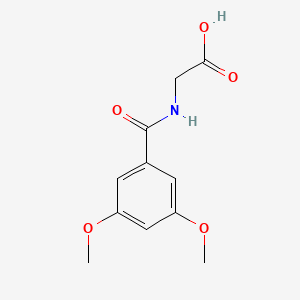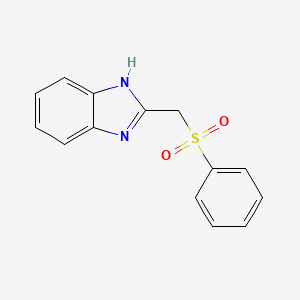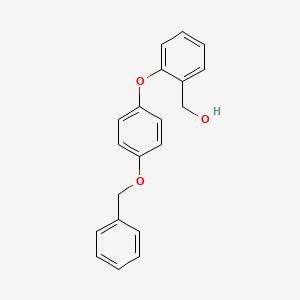
(4-苄氧基苯氧基)苯基甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-(Benzyloxy)phenoxy)phenyl)methanol: is an organic compound with the molecular formula C20H18O3 It is characterized by the presence of a benzyloxy group attached to a phenoxy group, which is further connected to a phenylmethanol moiety
科学研究应用
Chemistry: (2-(4-(Benzyloxy)phenoxy)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and receptor-ligand binding.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It can be used as a scaffold for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, (2-(4-(Benzyloxy)phenoxy)phenyl)methanol is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol typically involves the reaction of 4-(benzyloxy)phenol with 2-bromobenzyl alcohol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl bromide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions:
Oxidation: (2-(4-(Benzyloxy)phenoxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the benzyloxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Compounds with substituted nucleophiles.
作用机制
The mechanism of action of (2-(4-(Benzyloxy)phenoxy)phenyl)methanol involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups allow the compound to bind to enzymes or receptors, modulating their activity. The phenylmethanol moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
- (2-(4-Methoxyphenoxy)phenyl)methanol
- (2-(4-Hydroxyphenoxy)phenyl)methanol
- (2-(4-Chlorophenoxy)phenyl)methanol
Comparison: (2-(4-(Benzyloxy)phenoxy)phenyl)methanol is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. Compared to (2-(4-Methoxyphenoxy)phenyl)methanol, the benzyloxy group provides additional steric bulk and potential for π-π interactions. In contrast to (2-(4-Hydroxyphenoxy)phenyl)methanol, the benzyloxy group is less reactive, making the compound more stable under certain conditions. Compared to (2-(4-Chlorophenoxy)phenyl)methanol, the benzyloxy group is less electron-withdrawing, affecting the compound’s reactivity and binding properties.
属性
IUPAC Name |
[2-(4-phenylmethoxyphenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-14-17-8-4-5-9-20(17)23-19-12-10-18(11-13-19)22-15-16-6-2-1-3-7-16/h1-13,21H,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNFMNLYCIZMKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=CC=C3CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377084 |
Source


|
| Record name | {2-[4-(benzyloxy)phenoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449778-82-9 |
Source


|
| Record name | {2-[4-(benzyloxy)phenoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

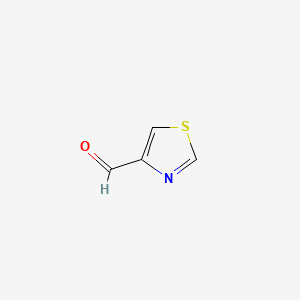
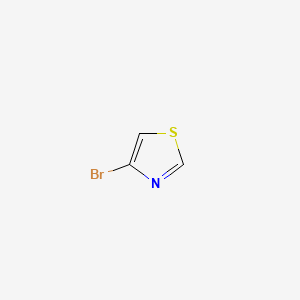
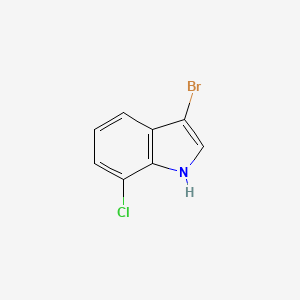
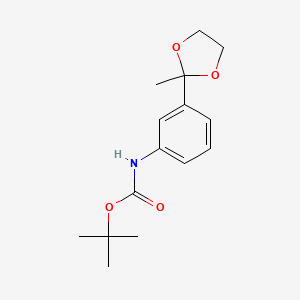
![2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B1332977.png)
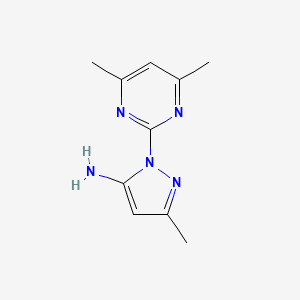
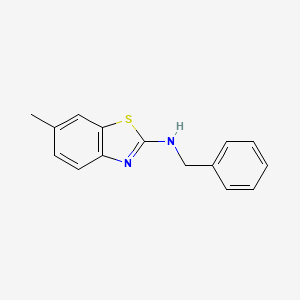
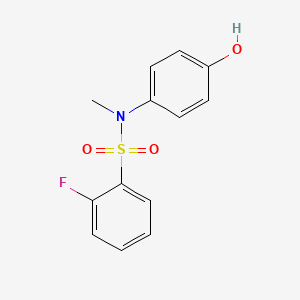
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B1333012.png)

![[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid](/img/structure/B1333017.png)
